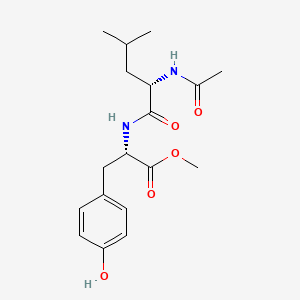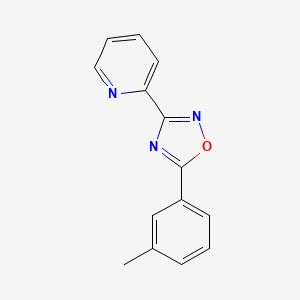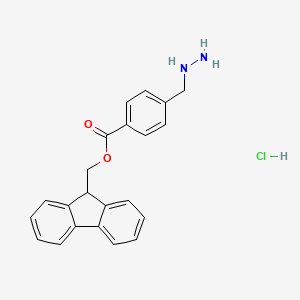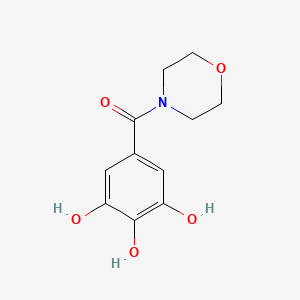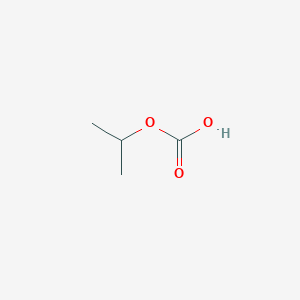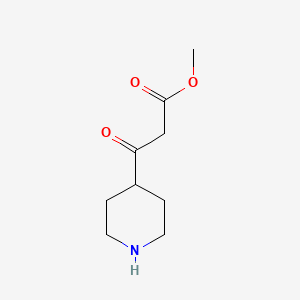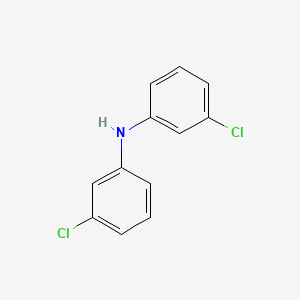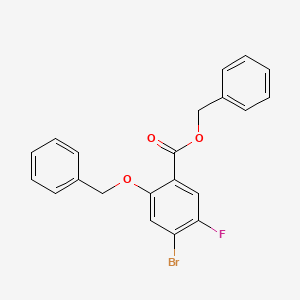
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of benzyl, benzyloxy, bromo, and fluoro substituents on the benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The substitution of a hydrogen atom with a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The protection of hydroxyl groups by converting them into benzyl ethers using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Esterification: The formation of the benzoate ester by reacting the benzoic acid derivative with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The benzylic position can undergo oxidation to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced at the benzylic position using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) can replace the fluorine atom with an amine or thiol group.
Common Reagents and Conditions:
Oxidizing Agents: KMnO4, CrO3, OsO4
Reducing Agents: LiAlH4, NaBH4, H2/Pd
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides
Major Products:
Oxidation Products: Benzoic acid derivatives
Reduction Products: Benzyl alcohol derivatives
Substitution Products: Amino, thiol, or alkoxy-substituted benzoates
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromo and fluoro) and electron-donating groups (benzyloxy) can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- Benzyl 2-(benzyloxy)-4-chloro-5-fluorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-chlorobenzoate
- Benzyl 2-(benzyloxy)-4-bromo-5-methylbenzoate
Comparison: Benzyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate is unique due to the combination of bromo and fluoro substituents, which can significantly affect its reactivity and interactions compared to similar compounds with different substituents. The presence of both electron-withdrawing and electron-donating groups provides a balance that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C21H16BrFO3 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
benzyl 4-bromo-5-fluoro-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H16BrFO3/c22-18-12-20(25-13-15-7-3-1-4-8-15)17(11-19(18)23)21(24)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI-Schlüssel |
DSXLKZSGJZLBNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)OCC3=CC=CC=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


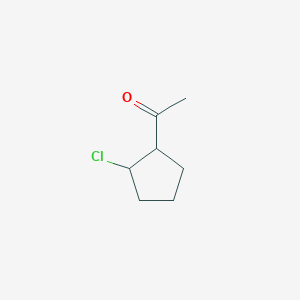

![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)

